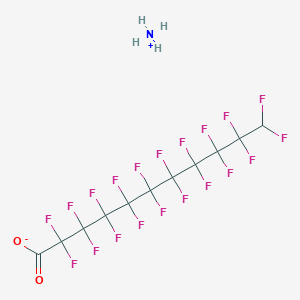

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate

Beschreibung

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate (CAS: 5081-02-7) is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated undecanoic acid backbone (C11) with 20 fluorine atoms and an ammonium counterion. Its molecular formula is approximately C11H2F20O2·NH3, derived from its parent acid, 11H-perfluoroundecanoic acid (PFUnDA; CAS: 1765-48-6), which has a molecular weight of 546.13 g/mol .

Eigenschaften

CAS-Nummer |

5081-02-7 |

|---|---|

Molekularformel |

C11H5F20NO2 |

Molekulargewicht |

563.13 g/mol |

IUPAC-Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate |

InChI |

InChI=1S/C11H2F20O2.H3N/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33;/h1H,(H,32,33);1H3 |

InChI-Schlüssel |

IFECPNPXOCVGRS-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoat beinhaltet typischerweise die Reaktion einer perfluorierten Carbonsäure mit Ammoniumhydroxid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihr Ammoniumsalz zu gewährleisten. Die allgemeine Reaktion kann wie folgt dargestellt werden:

C11F23COOH+NH4OH→C11F23COONH4+H2O

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte zur Entfernung von Verunreinigungen eingesetzt werden. Das Endprodukt wird typischerweise als weißer Feststoff erhalten, der dann in verschiedenen Anwendungen eingesetzt wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Fluoratome können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Die Verbindung kann hydrolysiert werden, um die entsprechende perfluorierte Carbonsäure und Ammoniumhydroxid zu erzeugen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren und Basen, die die Substitutions- und Hydrolyseprozesse erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen perfluorierte Carbonsäuren und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die fluorierte Struktur der Verbindung ermöglicht es ihr, starke Wechselwirkungen mit hydrophoben Oberflächen einzugehen, wodurch sie Wasser und Öl wirksam abweist. Darüber hinaus machen seine Stabilität und Beständigkeit gegen Abbau ihn für Langzeitanwendungen geeignet.

Wirkmechanismus

The mechanism of action of ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic surfaces, making it effective in repelling water and oil. Additionally, its stability and resistance to degradation make it suitable for long-term applications.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Physical Properties

The following table compares ammonium icosafluoroundecanoate with other perfluorinated carboxylates and derivatives:

*Estimated as parent acid (546.13) + NH4+ (18.04). †Estimated based on perfluorononanoic acid (MW: 464.08) + NH4+. ‡Estimated as parent acid (546.13) + K+ (39.10).

Functional and Regulatory Differences

- Ammonium icosafluoroundecanoate’s C11 backbone may contribute to environmental persistence .

- Substituent Effects: The trifluoromethyl (-CF3) group in ammonium octadecafluoro-9-(trifluoromethyl)decanoate enhances hydrophobicity and chemical stability compared to linear perfluorinated chains .

- Counterion Influence : Ammonium salts generally exhibit higher water solubility than their potassium or acid counterparts, affecting their environmental mobility and industrial applications .

- Regulatory Status: Ammonium icosafluoroundecanoate is flagged in GADSL for declarable use in automotive components, reflecting concerns over PFAS toxicity and persistence . In contrast, shorter-chain PFAS like ammonium perfluorononanoate face fewer restrictions but are still under review .

Biologische Aktivität

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate (CAS Number: 3014345) is a quaternary ammonium salt characterized by its unique fluorinated chain. This compound has garnered interest due to its potential biological activities and applications in various fields such as biocides and surfactants. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H5F20NO2. It possesses a high molecular weight of approximately 464.14 g/mol and is noted for its hydrophobic and lipophobic characteristics due to the extensive fluorination.

| Property | Value |

|---|---|

| Molecular Formula | C11H5F20NO2 |

| Molecular Weight | 464.14 g/mol |

| CAS Number | 3014345 |

| LogP | Not available |

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including Ammonium 2,2,3,...-icosafluoroundecanoate, are known for their antimicrobial properties. They function primarily by disrupting microbial cell membranes and inhibiting cellular processes. The specific mechanisms of action include:

- Membrane Disruption : QACs can integrate into lipid bilayers of microbial membranes leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic processes within microorganisms.

A study highlighted the effectiveness of QACs against a range of pathogens including bacteria and fungi . The biocidal efficacy was attributed to the cationic nature of these compounds which allows them to interact effectively with negatively charged microbial surfaces.

Case Studies

- Efficacy Against Bacterial Strains : Research has shown that Ammonium 2,2,...-icosafluoroundecanoate exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be low enough to suggest potential use in disinfectants.

- Impact on Biofilm Formation : Another study examined the effect of this compound on biofilm formation by Pseudomonas aeruginosa. Results indicated that it significantly reduced biofilm biomass compared to control groups .

Toxicological Considerations

While the antimicrobial properties are promising for applications in sanitization and preservation, the toxicological profile must also be considered. Fluorinated compounds can exhibit bioaccumulation potential and may pose environmental risks. Further studies are needed to evaluate the long-term effects on human health and ecosystems.

Applications

The unique properties of Ammonium 2,2,...-icosafluoroundecanoate make it suitable for various applications:

- Biocide in Industrial Cleaning : Effective against a wide range of microorganisms.

- Surfactant in Formulations : Enhances wetting and spreading properties in formulations.

- Potential in Pharmaceutical Applications : Could be explored for drug delivery systems due to its biocompatibility.

Table 2: Applications Overview

| Application Type | Description |

|---|---|

| Biocide | Effective against bacteria and fungi |

| Surfactant | Improves spreading and wetting properties |

| Pharmaceutical | Potential use in drug delivery systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.